Insulin levels modulator

Vue d'ensemble

Description

Insulin levels modulators are compounds that influence the action or secretion of insulin, a hormone crucial for regulating glucose metabolism. These modulators can either enhance or inhibit insulin activity, thereby playing a significant role in managing conditions like diabetes mellitus and insulin resistance. By modulating insulin levels, these compounds help maintain normoglycemia and prevent hyperglycemia or hypoglycemia.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of insulin levels modulators involves complex organic reactions. One common approach is the chemical modification of existing insulin molecules or the synthesis of small molecules that can interact with insulin receptors. These reactions often require specific catalysts, controlled temperatures, and pH conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of insulin levels modulators typically involves large-scale organic synthesis in specialized reactors. The process includes steps like purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. Advanced techniques like recombinant DNA technology are also employed to produce insulin analogs with modified properties.

Types of Reactions:

Oxidation: Insulin levels modulators can undergo oxidation reactions, which may alter their efficacy or stability.

Reduction: Reduction reactions can modify the functional groups in these compounds, affecting their interaction with insulin receptors.

Substitution: Substitution reactions, where one functional group is replaced by another, are common in the synthesis of insulin analogs.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed: The major products formed from these reactions are modified insulin molecules or small molecules that can effectively modulate insulin activity. These products are then tested for their biological activity and stability.

Applications De Recherche Scientifique

Mechanisms of Insulin Modulation

Insulin modulation involves several pathways that influence insulin secretion and action. Key mechanisms include:

- Receptor Activation : Insulin binds to insulin receptors (IR), leading to autophosphorylation and recruitment of substrates such as insulin receptor substrates (IRS). This initiates downstream signaling pathways that affect glucose metabolism and cell growth .

- Ion Channel Regulation : Compounds like sulfonylureas modulate ATP-sensitive potassium (K_ATP) channels in pancreatic β-cells, promoting insulin secretion independent of blood glucose levels .

- Neuronal Effects : Insulin also modulates sensory nerve function through insulin receptors on neurons, affecting pain perception and thermosensitivity .

Therapeutic Applications

Insulin levels modulators have diverse therapeutic applications, particularly in managing diabetes and related metabolic disorders:

Diabetes Management

- Sulfonylureas : These drugs enhance insulin secretion from pancreatic β-cells, effectively lowering blood glucose levels in type 2 diabetes patients. They work by inhibiting K_ATP channels, leading to depolarization and calcium influx that stimulates insulin release .

- Incretin Mimetics : Glucagon-like peptide-1 (GLP-1) receptor agonists increase insulin secretion in response to meals, improve glycemic control, and promote weight loss .

Neurological Disorders

- Neuroprotective Effects : Insulin signaling has been shown to exert neuroprotective effects in conditions like Alzheimer's disease by modulating neuronal survival pathways . Research indicates that enhancing insulin signaling can improve cognitive functions and reduce neurodegeneration.

Clinical Trials

Several clinical trials have demonstrated the efficacy of insulin modulators:

- A study on GLP-1 receptor agonists showed significant reductions in HbA1c levels and body weight among participants with type 2 diabetes over a 6-month period .

- Research involving sulfonylureas indicated that these drugs could reduce the risk of cardiovascular events in diabetic patients when used alongside lifestyle modifications .

Experimental Studies

Experimental studies have provided insights into the cellular mechanisms of insulin modulation:

- In vitro studies using isolated rat pancreatic islets demonstrated that compounds like disopyramide could enhance insulin release at concentrations lower than previously reported thresholds, suggesting potential for therapeutic use in hypoglycemia management .

- Investigations into the role of TRPV1 receptors revealed that insulin can sensitize these receptors, impacting pain pathways and offering new avenues for pain management therapies .

Summary Table of Insulin Modulators

| Modulator Type | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Sulfonylureas | Inhibit K_ATP channels | Type 2 Diabetes |

| GLP-1 Agonists | Enhance glucose-dependent insulin secretion | Type 2 Diabetes |

| Insulin Sensitizers | Improve insulin receptor sensitivity | Insulin Resistance |

| TRPV1 Modulators | Sensitize pain pathways | Pain Management |

Mécanisme D'action

The mechanism of action of insulin levels modulators involves their interaction with insulin receptors on the cell surface. These modulators can either enhance or inhibit the receptor’s activity, thereby influencing the downstream signaling pathways. The primary molecular targets include the insulin receptor substrate proteins and various kinases involved in the insulin signaling pathway .

Comparaison Avec Des Composés Similaires

Insulin-like growth factor 1 receptor modulators: These compounds also interact with receptors similar to insulin receptors but have different biological effects.

Glucagon-like peptide 1 receptor agonists: These compounds enhance insulin secretion in response to glucose levels.

Uniqueness: Insulin levels modulators are unique in their ability to directly influence insulin activity, making them highly effective in managing blood glucose levels. Unlike other compounds that may have broader effects, insulin levels modulators specifically target insulin signaling pathways, providing a more targeted approach to treatment .

Activité Biologique

Insulin levels modulators are compounds that can influence the secretion, action, or sensitivity of insulin, a critical hormone in glucose metabolism. Understanding their biological activity is essential for developing treatments for conditions like diabetes and metabolic syndrome. This article explores various modulators, their mechanisms of action, and relevant research findings.

Insulin exerts its effects by binding to insulin receptors on target cells, triggering a cascade of intracellular signaling pathways. These pathways include:

- Phosphatidylinositol 3-kinase (PI3K)/Akt pathway : Promotes glucose uptake and storage.

- Mitogen-activated protein kinase (MAPK) pathway : Involved in cell growth and differentiation.

- Glucagon-like peptide-1 (GLP-1) signaling : Enhances insulin secretion and improves insulin sensitivity .

Key Insulin Levels Modulators

INT131: A Selective PPARγ Modulator

INT131 has shown potent effects in normalizing insulin signaling. In a study involving obese diabetic mice, treatment with INT131 resulted in a significant decrease in both fasting and fed glucose levels when compared to vehicle-treated controls. The study also highlighted that INT131's effects were comparable to those of pioglitazone, a well-known thiazolidinedione (TZD) used for diabetes management .

MNK2 Inhibitors and β-cell Regeneration

Recent research from the Karolinska Institutet revealed that a small molecule targeting MNK2 could stimulate the formation of new insulin-producing β-cells. This was demonstrated through experiments on zebrafish and human organoids, where the molecule effectively regulated mRNA translation and boosted protein synthesis necessary for β-cell formation. This approach presents a potential therapeutic avenue for both type 1 and type 2 diabetes by increasing endogenous insulin production .

Autocrine Modulation of Insulin Secretion

A detailed study examined how insulin modulates its own secretion. In normal subjects, higher doses of insulin resulted in significant suppression of C-peptide levels, indicating reduced endogenous insulin secretion. However, in type II diabetic subjects, this feedback mechanism was impaired, suggesting that hyperinsulinemia could be a contributing factor to the disease's pathology .

Case Studies

-

Case Study on INT131 :

- Subject : Obese diabetic mice.

- Treatment : INT131 (0.1–10 mg/kg).

- Outcome : Significant reduction in glucose levels at the highest dose; enhanced insulin-stimulated glucose uptake observed during intraperitoneal glucose tolerance tests.

-

Case Study on MNK2 Inhibition :

- Subject : Zebrafish model.

- Treatment : MNK2-targeting molecule.

- Outcome : Induction of new β-cell formation; lowered blood glucose levels compared to control groups.

Analyse Des Réactions Chimiques

Small-Molecule Modulators of Insulin-Receptor Interactions

Hydrophilic (3a ) and hydrophobic (3b ) Schiff base compounds exhibit differential binding to insulin, as demonstrated by fluorescence quenching and molecular docking studies :

| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Binding Mode |

|---|---|---|---|---|

| 3a | -5.74 | +1.23 | +22.1 | Hydrophobic pocket (tert-butyl) |

| 3b | -6.83 | -0.89 | -7.8 | Polar surface (H-bonding with F25, N21, Y26) |

-

Reaction Insight : 3b 's stronger binding affinity (−6.83 kcal/mol vs. −5.74 kcal/mol) arises from hydrogen bonds and π-π interactions, while 3a relies on hydrophobic forces .

Enzymatic Modulation of Insulin Degradation

The insulin-degrading enzyme (IDE) undergoes allosteric modulation via polyanions like ATP, altering its oligomeric state and substrate affinity :

-

ATP Binding : Shifts IDE from tetramers/dimers to monomers, enhancing activity toward small substrates (e.g., Aβ peptides) but inhibiting degradation of larger substrates like insulin.

-

Kinetic Parameters :

Ion Channel-Targeted Modulators

Kv1.3 Blockers (e.g., Psora4) :

-

Reaction : Psora4 binds to voltage-gated potassium channels, reducing β-cell membrane polarization and enhancing insulin secretion.

-

Efficacy : In zebrafish models, Psora4 increased insulin promoter activity by 3.5-fold and reduced glucose levels by 25% .

CFTR Modulators (e.g., Ivacaftor) :

-

Mechanism : Potentiate CFTR channel activity, improving glucose tolerance in cystic fibrosis patients.

-

Clinical Data :

Protein Kinase and Phosphatase Modulators

-

Interaction : Disrupt Grb14 binding to the insulin receptor (IR) via pseudo-substrate inhibition.

-

Assay Data :

-

Competitive Inhibition : Excess p85 subunits bind IRS-1, blocking PI3K p110 activation and reducing PIP₃ synthesis.

-

Impact : Elevated p85 levels correlate with insulin resistance in skeletal muscle .

Receptor Tyrosine Kinase Modulation

Insulin Receptor (IR) Phosphorylation :

-

Activation : Insulin binding induces IR autophosphorylation at Tyr1158/1162/1163, recruiting IRS-1/2.

-

Negative Regulation :

Neuromodulatory Inputs to Insulin Secretion

-

Mechanism : DH44 neuropeptide release hyperpolarizes insulin-producing cells (IPCs), reducing insulin secretion.

-

Kinetics :

Microbiota-Derived Modulators

Propriétés

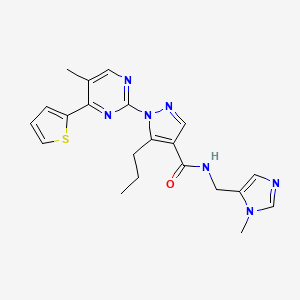

IUPAC Name |

N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIGHGGCWSBIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.